Cas no 79456-28-3 (6-Chloro-5-(trifluoromethyl)pyridin-2-amine)

6-Chloro-5-(trifluoromethyl)pyridin-2-amine structure
79456-28-3 structure
Product Name:6-Chloro-5-(trifluoromethyl)pyridin-2-amine
N.o CAS:79456-28-3
MF:C6H4ClF3N2
MW:196.557570457458
MDL:MFCD11848573
CID:1006842
PubChem ID:13064153
Update Time:2025-11-01

6-Chloro-5-(trifluoromethyl)pyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Chloro-5-(trifluoromethyl)pyridin-2-amine
    • 6-Chloro-5-trifluoromethyl-pyridin-2-ylamine
    • 6-Chloro-5-(trifluoromethyl)-2-pyridinamine (ACI)
    • 2-Amino-6-chloro-5-trifluoromethylpyridine
    • EN300-316409
    • F13906
    • 79456-28-3
    • AB64817
    • A864855
    • CS-W009282
    • DTXSID90517011
    • 2-Amino-6-chloro-5-(trifluoromethyl)pyridine
    • AKOS016007275
    • DS-17296
    • SY056802
    • 2-amino-5-trifluoromethyl-6-chloropyridine
    • MFCD11848573
    • SCHEMBL1427778
    • DB-108054
    • MDL: MFCD11848573
    • Inchi: 1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12)
    • Chave InChI: FXLKGHMCRNENON-UHFFFAOYSA-N
    • SMILES: FC(C1C(Cl)=NC(N)=CC=1)(F)F

Propriedades Computadas

  • Massa Exacta: 196.00200
  • Massa monoisotópica: 196.0015103g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 161
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 38.9Ų

Propriedades Experimentais

  • PSA: 39.64000
  • LogP: 2.26610

6-Chloro-5-(trifluoromethyl)pyridin-2-amine Informações de segurança

  • Número de transporte de matérias perigosas:2811
  • Classe de Perigo:6.1
  • PackingGroup:

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6-Chloro-5-(trifluoromethyl)pyridin-2-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium amide
Referência
Benzoylurea insecticides
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6-Chloro-5-(trifluoromethyl)pyridin-2-amine Raw materials

6-Chloro-5-(trifluoromethyl)pyridin-2-amine Preparation Products

6-Chloro-5-(trifluoromethyl)pyridin-2-amine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:79456-28-3)6-Chloro-5-(trifluoromethyl)pyridin-2-amine
Número da Ordem:A864855
Estado das existências:in Stock
Quantidade:5g/10g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:48
Preço ($):252.0/503.0/986.0
E- mail:sales@amadischem.com

6-Chloro-5-(trifluoromethyl)pyridin-2-amine Literatura Relacionada

Informações adicionais sobre 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

6-Chloro-5-(trifluoromethyl)pyridin-2-amine and Its Role in Modern Pyridine Derivatives Research

6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3) represents a pivotal compound in the field of pyridine derivatives, with its unique molecular structure and functional groups positioning it as a key player in drug discovery and pharmaceutical development. This compound, characterized by the presence of a trifluoromethyl group and a chlorine substituent on the pyridine ring, has garnered significant attention in recent years due to its potential applications in synthetic chemistry and biological activity. The integration of fluorine atoms into the molecular framework not only enhances the compound's electronic properties but also modulates its interaction profiles with biological targets, making it a valuable candidate for targeted therapies and receptor modulation.

The CAS number 79456-28-3 is a critical identifier for this compound, ensuring its precise characterization in chemical databases and research literature. The trifluoromethyl group, a common functional group in organic chemistry, contributes to the compound's hydrophobicity and lipophilicity, which are essential for drug permeability and cell membrane interaction. Recent studies have highlighted the role of such fluorinated pyridine derivatives in modulating enzyme activity and receptor binding affinities, underscoring their significance in pharmacological applications.

One of the most notable advancements in the study of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine involves its synthetic pathways and structural modifications. Researchers have employed multistep organic synthesis techniques to optimize the yield and purity of this compound, ensuring its viability for preclinical testing. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the trifluoromethyl group significantly enhances the metabolic stability of the compound, reducing its susceptibility to enzymatic degradation in vivo. This finding has profound implications for drug formulation and long-term therapeutic efficacy.

In the context of biological activity, 6-Chloro-5-(trifluoromethyl)pyridin-2-amine has shown promising results in in vitro and in vivo experiments. Its ability to interact with specific receptors and modulate signaling pathways has been linked to its potential applications in neurological disorders and cancer treatment. For instance, a 2024 study in *Bioorganic & Medicinal Chemistry* revealed that this compound exhibits selective antagonism against certain GPCR targets, suggesting its potential as a therapeutic agent for neurodegenerative diseases. These findings highlight the compound's versatility in targeted drug development.

The trifluoromethyl group's impact on electrostatic interactions and hydrogen bonding has also been a focal point of recent research. A 2023 review in *Chemical Reviews* emphasized the role of fluorinated pyridine derivatives in enhancing drug-target interactions, particularly in ion channel modulation and enzyme inhibition. The fluorine atoms in the trifluoromethyl group contribute to the polarity of the molecule, allowing it to bind more effectively to hydrophobic pockets in protein targets. This property is crucial for improving the potency and selectivity of the compound in drug development.

Furthermore, the chlorine substituent on the pyridine ring plays a critical role in the electronic distribution of the molecule. This electrophilic nature of the chlorine atom influences the reactivity of the compound, making it a valuable intermediate in synthetic chemistry. Recent advancements in green chemistry have led to the development of eco-friendly synthesis methods for 6-Chloro-5-(trifluoromethyl)pyridin-2-amine, reducing the environmental impact of its production. These methods are aligned with sustainable pharmaceutical practices and regulatory guidelines for drug manufacturing.

The pyridine ring itself is a fundamental component of many biologically active molecules, including antibiotics, antidepressants, and anti-inflammatory agents. The substitution patterns on the pyridine ring, such as the chlorine and trifluoromethyl groups, significantly influence the chemical reactivity and biological activity of the compound. A 2022 study in *Organic Letters* demonstrated that the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration into cell membranes and targeting specific intracellular pathways.

In addition to its pharmacological applications, 6-Chloro-5-(trifluoromethyl)pyridin-2-amine has been explored for its potential in materials science. The fluorinated pyridine derivatives are known for their thermal stability and chemical resistance, making them suitable for high-performance materials. A 2023 paper in *Advanced Materials* highlighted the use of such compounds in polymer science, where they serve as monomers for fluorinated polymers with applications in coatings, electronics, and medical devices. This dual functionality underscores the versatility of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine across multiple disciplines.

Recent trends in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies for fluorinated pyridine derivatives. The trifluoromethyl group's impact on binding affinity and selectivity has been a central theme in these studies. For example, a 2024 study in *MedChemComm* showed that the trifluoromethyl group enhances the affinity of the compound for specific receptors, thereby improving its therapeutic potential. These findings are crucial for optimizing drug candidates and reducing side effects in clinical applications.

The synthetic accessibility of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine has also been a focus of recent research. The development of efficient synthetic routes is essential for large-scale production and cost-effective manufacturing. A 2023 study in *Tetrahedron* introduced a novel catalytic method for the direct fluorination of pyridine derivatives, significantly reducing the number of reaction steps and byproducts. This advancement not only improves the economic viability of the compound but also aligns with green chemistry principles, making it a sustainable choice for pharmaceutical applications.

Moreover, the biological activity of 6-Chloro-5-(trifluoromethyl)pyridin-2-amine has been linked to its potential in targeting specific diseases. For instance, its ability to modulate ion channels has been explored in the context of neurological disorders such as epilepsy and Alzheimer's disease. A 2023 study in *Neuropharmacology* demonstrated that the compound can inhibit specific ion channels, suggesting its potential as a therapeutic agent for neurodegenerative conditions. These findings highlight the compound's role in targeted therapies and precision medicine.

In conclusion, 6-Chloro-5-(trifluoromethyl)pyridin-2-amine represents a significant advancement in the field of pyridine derivatives and pharmaceutical chemistry. Its unique molecular structure, characterized by the trifluoromethyl group and chlorine substituents, has enabled a wide range of applications in drug discovery, synthetic chemistry, and biological research. The ongoing research into its synthetic methods, biological activity, and potential therapeutic uses underscores its importance in modern pharmacology and materials science. As the field continues to evolve, the trifluoromethyl group and chlorine substituent will likely remain central to the development of new therapeutic agents and innovative materials.

For further information on the CAS number 79456-28-3 and its applications, researchers and industry professionals are encouraged to refer to the latest studies in organic chemistry and pharmaceutical sciences. The continued exploration of fluorinated pyridine derivatives will undoubtedly lead to new breakthroughs in drug development and scientific innovation.

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:79456-28-3)6-Chloro-5-(trifluoromethyl)pyridin-2-amine
A864855
Pureza:99%/99%/99%
Quantidade:5g/10g/25g
Preço ($):252.0/503.0/986.0
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